Cas no 634567-93-4 (7-methyl-1-phenyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)
7-methyl-1-phenyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Chemical and Physical Properties
Names and Identifiers
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- 7-methyl-1-phenyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
- 7-methyl-1-phenyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
- [1]Benzopyrano[2,3-c]pyrrole-3,9-dione, 1,2-dihydro-7-methyl-1-phenyl-2-(2-pyridinyl)-
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- Inchi: 1S/C23H16N2O3/c1-14-10-11-17-16(13-14)21(26)19-20(15-7-3-2-4-8-15)25(23(27)22(19)28-17)18-9-5-6-12-24-18/h2-13,20H,1H3
- InChI Key: POGHILMBWCRDES-UHFFFAOYSA-N
- SMILES: N1(C2=NC=CC=C2)C(C2=CC=CC=C2)C2C(=O)C3=CC(C)=CC=C3OC=2C1=O
7-methyl-1-phenyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3226-2441-2μmol |
7-methyl-1-phenyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
634567-93-4 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F3226-2441-5μmol |
7-methyl-1-phenyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
634567-93-4 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F3226-2441-10μmol |
7-methyl-1-phenyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
634567-93-4 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F3226-2441-20μmol |
7-methyl-1-phenyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
634567-93-4 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F3226-2441-1mg |
7-methyl-1-phenyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
634567-93-4 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F3226-2441-2mg |
7-methyl-1-phenyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
634567-93-4 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F3226-2441-3mg |
7-methyl-1-phenyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
634567-93-4 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F3226-2441-4mg |
7-methyl-1-phenyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
634567-93-4 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F3226-2441-5mg |
7-methyl-1-phenyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
634567-93-4 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F3226-2441-10mg |
7-methyl-1-phenyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
634567-93-4 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
7-methyl-1-phenyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 7-methyl-1-phenyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
Introduction to 7-methyl-1-phenyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione (CAS No: 634567-93-4)
7-methyl-1-phenyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound belongs to the chromeno[2,3-c]pyrrole class, which is characterized by a fused ring system consisting of a chromene and a pyrrole moiety. The presence of multiple functional groups, including a methyl group at the 7-position and a phenyl ring at the 1-position, further enhances its chemical diversity and reactivity.
The CAS No: 634567-93-4 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research. The synthesis of such intricate molecules often involves multi-step organic reactions, requiring precise control over reaction conditions and reagent selection. The chromeno[2,3-c]pyrrole scaffold is particularly intriguing because it combines the electronic properties of both chromene and pyrrole rings, which can lead to a wide range of biological interactions.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties and potential target interactions of 7-methyl-1-phenyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione with greater accuracy. Molecular docking studies have suggested that this compound may interact with various enzymes and receptors involved in inflammatory pathways. For instance, preliminary simulations indicate potential binding affinity with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and play a crucial role in pain and inflammation.
The methyl group at the 7-position and the phenyl ring at the 1-position contribute to the compound's overall hydrophobicity and may influence its solubility and bioavailability. These structural features are often carefully considered during drug design to optimize pharmacokinetic profiles. Additionally, the pyridin-2-yl substituent introduces a polar aromatic ring that can enhance binding interactions through hydrogen bonding or π-stacking interactions with biological targets.
In vitro studies have begun to explore the biological activity of 7-methyl-1-phenyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione, particularly its potential as an anti-inflammatory agent. Initial results suggest that this compound may modulate inflammatory responses by inhibiting key signaling pathways involved in cytokine production. The chromeno[2,3-c]pyrrole core is known to exhibit various biological effects due to its ability to interact with multiple molecular targets. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The synthesis of this compound presents several challenges due to its complex fused ring system. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated coupling reactions, have been employed to construct the desired heterocyclic framework efficiently. The long tail keyword: "chromeno[2,3-c]pyrrole" is particularly important in understanding its structural uniqueness and potential applications in medicinal chemistry.
Recent publications have highlighted the importance of heterocyclic compounds in drug discovery programs. The structural diversity offered by molecules like 7-methyl-1-phenyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione makes them valuable candidates for developing novel therapeutic agents. Researchers are increasingly leveraging computational tools to accelerate the discovery process by predicting promising scaffolds based on known bioactivities.
The pharmacological profile of this compound is still under investigation; however, preliminary data suggest that it may possess dual functionality as both an anti-inflammatory agent and a potential anticancer agent. The ability of chromeno[2, 3 - c ] py r ole scaffolds to modulate multiple biological pathways makes them attractive for multitarget drug design strategies.
The development of new synthetic routes for complex heterocyclic compounds like 7-methyl-l - phen yl - 2 - ( py r idin - 2 - y l ) - l H , 2 H , 3 H , 9 H - ch r om eno [ 2 , 3 - c ] p y r r o l e - 3 , 9 - d io ne ( C A S N o : 634567 -93 -4) is essential for expanding the chemical toolbox available for medicinal chemists. Recent advances in flow chemistry have enabled more efficient synthesis of such molecules while minimizing waste generation.
In conclusion,7-methyl-l - phen yl - 2 - ( py r idin - 2 - y l ) - l H , 2 H , 3 H , 9 H - ch r om eno [ 23 c ] p y r r o l e -33 d io ne represents a promising candidate for further exploration in drug discovery due to its unique structural features and potential biological activities。 While much remains unknown about its full pharmacological profile, ongoing research promises to uncover new therapeutic applications for this intriguing heterocyclic compound。
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